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molecular formula C10H12O2 B8435194 2-(1-Hydroxy-2-propenyl)-6-methylphenol

2-(1-Hydroxy-2-propenyl)-6-methylphenol

Cat. No. B8435194
M. Wt: 164.20 g/mol
InChI Key: JENPFSQMBWBDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629494B2

Procedure details

A 1 L four-necked round-bottomed flask was equipped with a magnetic stirrer bar, a thermometer and a pressure-equalizing dropping funnel. A 2-hydroxy-3-methylbenzaldehyde (30.0 g, 0.22 mol) and THF (300 ml) were added to it under a nitrogen atmosphere. After the mixture was cooled to 0° C., a solution of vinyl magnesium chloride in THF (1.9 M, 237 ml, 0.45 mol) was added thereto over 45 minutes while maintaining the mixture temperature of 15° C. or less. The mixture was gradually warmed to room temperature and stirred at room temperature for 18 hours. The mixture was cooled to 0° C. and a 20% aqueous ammonium chloride solution (600 ml) was added thereto at 0° C. After the mixture was stirred at room temperature for 30 minutes, the mixture was poured into water (500 ml). The mixture was extracted with ethyl acetate (3×500 ml). The organic layer was combined and successively washed with a 20% aqueous ammonium chloride solution (300 ml), water (2×300 ml) and a saturated aqueous NaCl solution (300 ml), followed by drying with anhydrous sodium sulfate (150 g). The solid was removed by filtration and the filtrate was concentrated to obtain 34.3 g of 2-(1-hydroxy-2-propenyl)-6-methylphenol as a brown gum.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
237 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:11]1COC[CH2:12]1.C([Mg]Cl)=C.[Cl-].[NH4+]>O>[OH:5][CH:4]([C:3]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:2]=1[OH:1])[CH:11]=[CH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Cl
Name
Quantity
237 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L four-necked round-bottomed flask was equipped with a magnetic stirrer bar
TEMPERATURE
Type
TEMPERATURE
Details
over 45 minutes while maintaining the mixture temperature of 15° C. or less
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
After the mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×500 ml)
WASH
Type
WASH
Details
successively washed with a 20% aqueous ammonium chloride solution (300 ml), water (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous sodium sulfate (150 g)
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC(C=C)C1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 34.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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